molecular formula C8H6BrIO3 B13915416 Methyl 2-bromo-4-hydroxy-5-iodobenzoate

Methyl 2-bromo-4-hydroxy-5-iodobenzoate

Cat. No.: B13915416
M. Wt: 356.94 g/mol
InChI Key: BKWZDYJYHZLEKM-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-hydroxy-5-iodobenzoate is a versatile halogenated aromatic ester designed for advanced research and synthetic chemistry applications. Its structure, featuring bromine, iodine, and a phenolic hydroxyl group on a benzoate backbone, makes it a valuable multi-functional building block for constructing complex organic molecules . The distinct halogen atoms allow for sequential and site-selective cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental in developing pharmaceuticals, agrochemicals, and functional materials . The iodine atom, in particular, is an excellent handle for these transformations and can also participate in the formation of supramolecular synthons for crystal engineering purposes . Beyond its utility in metal-catalyzed reactions, this compound serves as a key precursor in synthesizing biologically active molecules. Related halogenated benzoates have shown promise in medicinal chemistry research, exhibiting notable anti-inflammatory and antimicrobial activities . The presence of multiple halogen substituents and the ester functional group provides a platform for further synthetic modification, enabling researchers to explore a wide range of chemical space in drug discovery programs. Attention : This product is designated 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting, following all applicable safety protocols.

Properties

Molecular Formula

C8H6BrIO3

Molecular Weight

356.94 g/mol

IUPAC Name

methyl 2-bromo-4-hydroxy-5-iodobenzoate

InChI

InChI=1S/C8H6BrIO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3

InChI Key

BKWZDYJYHZLEKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)O)I

Origin of Product

United States

Preparation Methods

The key challenge is the regioselective introduction of bromine and iodine atoms at the 2- and 5-positions, respectively, while maintaining the hydroxy group at the 4-position.

Detailed Preparation Methods

Starting Material Preparation: Methyl 2-Iodobenzoate or Methyl 2-Bromobenzoate
  • Methyl 2-iodobenzoate can be prepared by esterification of 2-iodobenzoic acid with methanol in the presence of concentrated sulfuric acid under nitrogen atmosphere at room temperature for several hours, followed by workup involving washing with sodium carbonate and hydrochloric acid solutions, drying, and concentration to yield the methyl ester in high yield (~96%).

  • Alternatively, methyl 2-bromo-4-nitrobenzoate can be synthesized by bromination of methyl 4-nitrobenzoate under controlled conditions, followed by reduction of the nitro group to an amino group and subsequent transformations.

Hydroxyl Group Introduction or Preservation
  • The hydroxy group at the 4-position is either introduced by hydrolysis of a methoxy or protected group or preserved during halogenation steps by carefully controlled reaction conditions that avoid phenol group substitution or degradation.

  • In some protocols, phenolic hydroxyl groups are methylated and later demethylated to control reactivity during halogenation.

Esterification and Purification
  • Esterification is typically performed by reacting the corresponding carboxylic acid with methanol in the presence of acid catalysts such as sulfuric acid, under reflux or room temperature conditions, followed by solvent removal and purification by recrystallization or column chromatography.

  • Purification steps often involve aqueous workup with sodium bicarbonate or sodium carbonate to neutralize acids, extraction with organic solvents such as ethyl acetate or chloroform, drying over anhydrous magnesium sulfate, and chromatographic purification to isolate the pure compound.

Representative Synthetic Route Example

Step Reagents/Conditions Description Yield/Notes
1. Esterification 2-Iodobenzoic acid + Methanol + H2SO4 (conc.) Formation of methyl 2-iodobenzoate 96.3%
2. Bromination N-Bromosuccinimide or Br2, controlled temp Introduction of bromine at 2-position Regioselective, monitored by TLC
3. Iodination NaI + NaOCl + NaOH Electrophilic iodination at 5-position 98% overall yield
4. Hydroxyl group preservation Controlled pH and temperature Maintain 4-hydroxy group Avoids substitution/degradation
5. Purification Extraction with EtOAc or CHCl3, drying, chromatography Isolation of pure methyl 2-bromo-4-hydroxy-5-iodobenzoate High purity achieved

Analytical and Characterization Data

  • NMR Spectroscopy: Characteristic aromatic proton shifts confirming substitution pattern; methyl ester singlet around 3.8-3.9 ppm.
  • IR Spectroscopy: Ester carbonyl stretch near 1680-1700 cm⁻¹; phenolic OH stretch broad around 3200-3500 cm⁻¹.
  • Mass Spectrometry: Molecular ion peak consistent with C8H6BrIO3 (molecular weight ~370 g/mol).
  • Melting Point: Typically in the range consistent with literature for halogenated methyl hydroxybenzoates.

Research Findings and Notes

  • The regioselectivity of halogenation is strongly influenced by the directing effects of the hydroxy and ester groups, requiring precise control of reaction conditions (temperature, solvent, reagent stoichiometry) to avoid isomeric mixtures.

  • Use of phase transfer catalysts and mild oxidants can improve yields and reduce byproducts.

  • Avoidance of hazardous reducing agents like lithium aluminum hydride is preferred for industrial scale-up due to safety concerns; alternative reduction and substitution methods are employed.

  • Multi-step syntheses often incorporate purification after each key step to ensure high overall purity and yield.

Summary Table of Key Preparation Methods

Method Aspect Conditions/Details Reference(s)
Esterification Methanol, conc. H2SO4, room temp, 7 h
Bromination NBS or Br2, low temp, controlled addition
Iodination NaI, NaOCl, NaOH, aqueous medium
Hydroxyl group control pH 5-8, mild conditions, avoid strong acids/bases
Purification Extraction with EtOAc/CHCl3, drying, column chromatography
Yield Range 85-98% depending on step and conditions

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Derivatives with different functional groups replacing bromine or iodine.

    Oxidation: 2-bromo-4-hydroxy-5-iodobenzoic acid.

    Reduction: 2-bromo-4-hydroxy-5-iodobenzyl alcohol.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations through well-defined pathways. In biological systems, it may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Differences and Implications

The closest analog identified in the evidence is methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate (), which shares a similar ester backbone and multiple halogen substituents but differs in substituent positions and types:

  • Target Compound : 2-Bromo, 4-hydroxy, 5-iodo.
  • Analog () : 5-Bromo, 2-chloro, 4-fluoro, 3-iodo.

Substituent Effects :

  • Hydroxyl vs. Halogens : The hydroxyl group in the target compound introduces hydrogen-bonding capability, increasing polarity and aqueous solubility compared to the fully halogenated analog. This also enhances acidity at the 4-position.
  • Halogen Positioning : Bromine at the 2-position (target) vs. 5-position (analog) alters steric and electronic effects. Iodine at the 5-position (target) vs. 3-position (analog) may influence nucleophilic substitution rates due to differences in leaving-group stability.

Inferred Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the evidence, general trends can be inferred:

Property Methyl 2-Bromo-4-Hydroxy-5-Iodobenzoate Methyl 5-Bromo-2-Chloro-4-Fluoro-3-Iodobenzoate ()
Molecular Weight Higher (due to iodine at 5-position) Slightly lower (smaller halogens: Cl, F)
Polarity High (hydroxyl group) Moderate (no hydroxyl, more halogens)
Acidity Stronger (phenolic -OH) Weaker (no acidic protons)
Reactivity Susceptible to electrophilic substitution at iodine site Likely inert due to full halogenation

Reactivity and Stability Considerations

  • Hydroxyl Group Reactivity : The target compound’s hydroxyl group may participate in oxidation or esterification reactions, which are absent in the fully halogenated analog.
  • Environmental Persistence : Halogenated aromatics are generally resistant to degradation. However, the hydroxyl group in the target compound could facilitate biodegradation via phase II conjugation (e.g., sulfation, glucuronidation), as suggested by studies on environmentally persistent free radicals (EPFRs) in multiphase systems ().
  • Thermal Stability : The presence of iodine (weaker C-I bond) in both compounds may reduce thermal stability compared to chloro- or fluoro-substituted analogs.

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